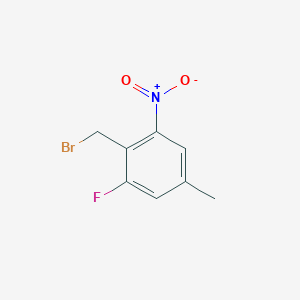
2-Fluoro-4-methyl-6-nitrobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-6-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a bromomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl bromide typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Fluorination: Substituting a hydrogen atom with a fluorine atom.
Bromination: Adding a bromomethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2-Fluoro-4-methyl-6-aminobenzyl bromide.
Oxidation: The major product is 2-Fluoro-4-carboxy-6-nitrobenzyl bromide.
Scientific Research Applications
2-Fluoro-4-methyl-6-nitrobenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The fluorine atom and methyl group influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-nitrobenzyl bromide
- 3-Fluoro-4-nitrobenzyl bromide
- Methyl 2-fluoro-4-nitrobenzoate
Uniqueness
2-Fluoro-4-methyl-6-nitrobenzyl bromide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the benzene ring makes it a versatile compound for various chemical transformations .
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(bromomethyl)-1-fluoro-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
HUYGCJLMZHTNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















